molecular formula C8H8LiNO5 B047775 Clavulanate lithium CAS No. 61177-44-4

Clavulanate lithium

Cat. No. B047775
CAS RN: 61177-44-4
M. Wt: 205.1 g/mol
InChI Key: JMRXTGCDVQLAFM-JSYANWSFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavulanate lithium is a compound known for its broad-spectrum beta-lactamase inhibitory activity, which is crucial for enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains. It exhibits minimal antibacterial activity on its own but plays a significant role in combating pathogenic bacteria by binding selectively to penicillin-binding proteins, enhancing the activity of other beta-lactams, and possibly affecting bacterial autolysis and immune responses (Finlay, Miller, & Poupard, 2003).

Synthesis Analysis

The synthesis of clavulanate lithium involves complex chemical processes aimed at producing the active beta-lactamase inhibitor. While specific synthesis details are not directly available in the literature, the production of similar lithium-based compounds often involves the extraction and processing of lithium from various sources, including mineral ores and brines, followed by chemical reactions to form the desired compound (Meshram, Pandey, & Mankhand, 2014).

Molecular Structure Analysis

The molecular structure of clavulanate lithium, like other beta-lactamase inhibitors, is designed to mimic the beta-lactam antibiotics, allowing it to bind to the active sites of beta-lactamase enzymes and prevent them from degrading the antibiotics. The coordination chemistry of lithium ions plays a crucial role in the formation of stable complexes with various ligands, which is fundamental in designing effective inhibitors (Olsher, Izatt, Bradshaw, & Dalley, 1991).

Chemical Reactions and Properties

Clavulanate lithium undergoes several chemical reactions, primarily its interaction with beta-lactamase enzymes where it acts as a competitive inhibitor. Its chemical properties, including reactivity and stability, are influenced by its structure and the presence of the lithium ion, which may affect its binding affinity and inhibitory efficacy. The research on lithium compounds, including their reactions and kinetics, offers insights into the behavior of such compounds in biological systems (Phillips & Tanski, 2005).

Physical Properties Analysis

The physical properties of clavulanate lithium, such as solubility, melting point, and stability, are crucial for its formulation and efficacy as a pharmaceutical agent. These properties are determined by its molecular structure and the characteristics of lithium as part of its composition. Understanding these properties is essential for optimizing its use in combination with antibiotics for treating bacterial infections.

Chemical Properties Analysis

The chemical properties of clavulanate lithium, including its reactivity with beta-lactamase enzymes, stability under physiological conditions, and interaction with other molecules, define its role as a potent beta-lactamase inhibitor. Research on lithium's coordination chemistry and interaction with other elements provides a foundation for understanding the chemical behavior of clavulanate lithium and its effectiveness in therapeutic applications (Olsher et al., 1991).

Scientific Research Applications

  • Bipolar Disorder Treatment : Lithium is renowned for its efficacy in treating bipolar disorder. It influences cellular signaling, enhancing basal activities while inhibiting stimulated activities, and is beneficial for patients with bipolar disorder (Alda, 2015). Another study highlighted lithium's therapeutic mechanisms in bipolar disorder, focusing on GSK3α inhibition (Malhi & Outhred, 2016).

  • Neurodegenerative Diseases : Lithium shows potential in treating neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. It improves neurological function and memory in animal models (Kerr, Bjedov, & Sofola-Adesakin, 2018), and has neuroprotective effects, making it a candidate for disease-modification in these disorders (Forlenza, De-Paula, & Diniz, 2014).

  • Cognitive Impairment : Long-term lithium treatment attenuates cognitive and functional decline in amnestic mild cognitive impairment (Forlenza et al., 2019).

  • Brain Injury and Development : Lithium mitigates brain injury after neonatal hypoxic-ischemic brain injury by inhibiting neuronal apoptosis (Li et al., 2010). However, its administration to preadolescent rats showed lasting increases in anxiety-like behavior and molecular consequences, suggesting potential risks in brain development (Youngs et al., 2006).

  • Molecular and Cellular Mechanisms : Lithium affects tau phosphorylation, enhances tau binding to microtubules, and promotes microtubule assembly, providing insights into its molecular actions (Hong et al., 1997). It also influences histone methylation and chromatin structure in the nematode Caenorhabditis elegans, impacting aging processes (McColl et al., 2008).

  • Kidney Function : Lithium treatment can lead to reduced urinary concentrating ability and changes in aquaporin-2 expression in the kidneys (Marples et al., 1995), and long-term lithium therapy may be associated with increased risk of reduced urinary concentrating ability (McKnight et al., 2012).

  • Antiviral Activity : Lithium has been shown to exhibit antiviral activity, potentially aiding in the treatment of SARS-CoV-2 infection (Nowak & Walkowiak, 2020).

Safety And Hazards

Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXTGCDVQLAFM-JSYANWSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046012
Record name Clavulanate lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clavulanate lithium

CAS RN

61177-44-4
Record name Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanate lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLAVULANATE LITHIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavulanate lithium
Reactant of Route 2
Clavulanate lithium
Reactant of Route 3
Clavulanate lithium
Reactant of Route 4
Clavulanate lithium
Reactant of Route 5
Clavulanate lithium
Reactant of Route 6
Reactant of Route 6
Clavulanate lithium

Citations

For This Compound
56
Citations
C Zhong, G Cao, X Jin, F Wang - Brazilian Journal of Pharmaceutical …, 2014 - SciELO Brasil
The objective of this study was to investigate the formation and forming mechanism of the related substance E in potassium clavulanate production. The impurity with retention time of …
Number of citations: 9 www.scielo.br
G Pajchel, K Pawłowski, S Tyski - Journal of pharmaceutical and …, 2002 - Elsevier
… Amoxicillin trihydrate working standard of activity 86.7%, ampicillin trihydrate working standard of activity 85.0%, clavulanate lithium working standard of activity 95.5% were obtained …
Number of citations: 139 www.sciencedirect.com
G Pajchel, K Pawłowski, S Tyski - researchgate.net
… Amoxicillin trihydrate working standard of activity 86.7%, ampicillin trihydrate working standard of activity 85.0%, clavulanate lithium working standard of activity 95.5% were obtained …
Number of citations: 0 www.researchgate.net
Y Tie, C Vanhee, E Deconinck, E Adams - Talanta, 2019 - Elsevier
… The reference standards of amoxicillin trihydrate, azithromycin, cefaclor, ceftazidime, cefazolin, cefuroxime axetil, clavulanate lithium, clindamycin and cloxacillin sodium were …
Number of citations: 18 www.sciencedirect.com
M Akova, Y Yang, DM Livermore - Journal of Antimicrobial …, 1990 - academic.oup.com
Clavulanate and tazobactam (YTR 830) were tested as inhibitors and inducers of the AmpC-type Class I β-lactamases of Pseudomonas aeruginosa, Enterobacter cloacae, Citrobacter …
Number of citations: 133 academic.oup.com
C Miossec, L Poirel, D Livermore… - Proceedings of the …, 2007 - researchgate.net
… The following β-lactam inhibitors were used: clavulanate lithium (CLA), tazobactam (TAZ) and NXL104. PIP/TAZ combination, and NXL104 combinations were prepared at 4 mg/L fixed …
Number of citations: 14 www.researchgate.net
EI El-Kimary, MA Korany, AE Issa… - Journal of …, 2023 - academic.oup.com
… An accurate quantity of 114.48 mg amoxicillin trihydrate and 103.50 mg clavulanate lithium equivalent to 100 mg of each (for line 1) or 115.47 mg ampicillin trihydrate and 100 mg of …
Number of citations: 3 academic.oup.com
F Nessa, H Al Zoubi, GA Khan - Pharmaceutical Sciences …, 2020 - pharmacy.mahidol.ac.th
… For quantitative analysis, 500 µg/ml amoxicillin and 200 µg/ml clavulanate lithium salt solution were prepared with Milli-Q water into a 10 ml volumetric flask, whereas for identification …
Number of citations: 4 pharmacy.mahidol.ac.th
K Al-Tahami - Journal of Chemical and Pharmaceutical Research, 2014 - academia.edu
… A quantity of clavulanate lithium reference standard equivalent to about 25mg of clavulanic acid was transferred to 200 ml volumetric flask. Standards were dissolved with distilled water, …
Number of citations: 5 www.academia.edu
DM Livermore, M Akova, P Wu… - Journal of Antimicrobial …, 1989 - academic.oup.com
Concern has been expressed that clavulanate can antagonize ticarcillin against enterobacteria and pseudomonads that have inducible expression of chromosomal ‘Class I’ β-…
Number of citations: 41 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.